molecular formula C9H7Cl2NO3 B1621990 2-Chloro-5-[(chloroacetyl)amino]benzoic acid CAS No. 869950-77-6

2-Chloro-5-[(chloroacetyl)amino]benzoic acid

Cat. No.: B1621990
CAS No.: 869950-77-6
M. Wt: 248.06 g/mol
InChI Key: AMMJNLFFBNGTJU-UHFFFAOYSA-N
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Description

2-Chloro-5-[(chloroacetyl)amino]benzoic acid is an organic compound with the molecular formula C9H7Cl2NO3 It is a derivative of benzoic acid, characterized by the presence of chloro and chloroacetyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(chloroacetyl)amino]benzoic acid typically involves the chloroacetylation of 2-amino-5-chlorobenzoic acid. The reaction is carried out using chloroacetyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions often include maintaining a low temperature to control the reactivity of the chloroacetyl chloride and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(chloroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-[(chloroacetyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(chloroacetyl)amino]benzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The chloroacetyl group can react with nucleophilic sites in biomolecules, potentially modifying their function. The exact pathways and molecular targets are subject to ongoing research, and detailed mechanisms are yet to be fully elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing groups on the aromatic ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-chloro-5-[(2-chloroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-5-1-2-7(11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMJNLFFBNGTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401821
Record name 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869950-77-6
Record name 2-chloro-5-[(2-chloroacetyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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